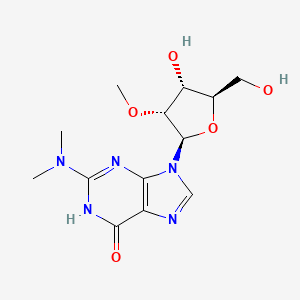
N,N,2'-O-Trimethylguanosine
Vue d'ensemble
Description
N,N,2’-O-Trimethylguanosine (also known as m2,2Gm) is a modified nucleoside . It is an analogue of guanosine in which the amino hydrogens in position 2 are replaced by methyl groups . It is commonly found in the cap structures at the 5’ ends of snRNAs .
Synthesis Analysis
The synthesis of N,N,2’-O-Trimethylguanosine is mediated by guanine-N2 methyltransferases from various sources, including mammalian, protozoan, and viral . The TMG cap is synthesized by the conserved Tgs1 enzyme .Molecular Structure Analysis
The chemical formula of N,N,2’-O-Trimethylguanosine is C13H19N5O5 . It is an analogue of guanosine, with additional methyl groups at specific positions .Chemical Reactions Analysis
The core structural feature of the mRNA cap is an N7-methylguanosine moiety linked by a 5′–5′ triphosphate chain to the first transcribed nucleotide . Other RNA 5′ end modifications structurally and functionally resembling the m7G cap have been discovered in different RNA types and in different organisms .Physical And Chemical Properties Analysis
The nucleoside mass of N,N,2’-O-Trimethylguanosine is 325.33 . It is a part of the cap structures at the 5’ ends of snRNAs and, less often, of mRNAs .Applications De Recherche Scientifique
Synthesis and Derivatives
N,N,2'-O-Trimethylguanosine and its derivatives play a significant role in the synthesis of various nucleic acid components. For instance, derivatives of N2,N2-7-trimethylguanosine (m3(2,2,7G)-cap), found at the 5' ends of small nuclear RNAs, were synthesized using S-phenyl N2,N2,7-trimethylguanosine 5'-phosphorothioate as a key intermediate. These derivatives, such as N2,N2,7-trimethylguanosine-5'-diphosphate and 5'-triphosphate, are crucial for understanding the structure and function of RNA caps (Iwase et al., 1989).
Enzymatic Functions and Interactions
Trimethylguanosine synthase (Tgs1) is an enzyme that converts standard m7G caps to the 2,2,7-trimethylguanosine (TMG) caps characteristic of spliceosomal small nuclear RNAs. Studies have revealed the enzyme's crucial role in RNA processing and the broader interaction network, highlighting its significance in RNA splicing and cell growth under certain conditions (Hausmann et al., 2008).
RNA Modification and Cap Structure
The self-association of Trimethylguanosine Synthase is essential for efficient snRNA/snoRNA trimethylation and pre-rRNA processing. This property of Tgs1 plays a critical role in the dimethylation of m7G caps, demonstrating the importance of trimethylguanosine in RNA maturation and functionality (Boon et al., 2015).
Applications in Bioorthogonal Chemistry
In bioorthogonal chemistry, engineered trimethylguanosine synthase has been used for site-specific labeling of 5'-capped RNAs. This application demonstrates the potential of N,N,2'-O-Trimethylguanosine in the development of novel tools for RNA research and manipulation (Holstein et al., 2014).
Implications in RNA Cap Structure and Function
The cap structure of snRNAs with 2,2,7-trimethylguanosine has implications in RNA processing and functionality. Studies have shown the accessibility of this cap structure for specific antibodies in intact snRNPs, underscoring the importance of the trimethylguanosine cap in RNA biology (Bringmann et al., 1983).
Propriétés
IUPAC Name |
2-(dimethylamino)-9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O5/c1-17(2)13-15-10-7(11(21)16-13)14-5-18(10)12-9(22-3)8(20)6(4-19)23-12/h5-6,8-9,12,19-20H,4H2,1-3H3,(H,15,16,21)/t6-,8-,9-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCFXTKBZFABID-WOUKDFQISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,2'-O-Trimethylguanosine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



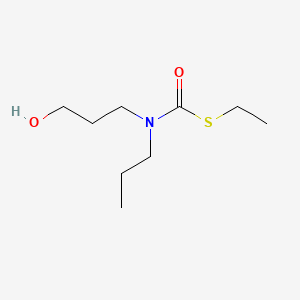
![1-[(Pyrrolidin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1530812.png)
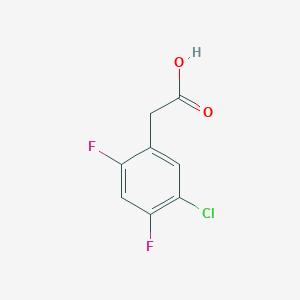
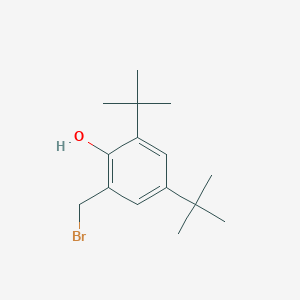
![2-Oxa-3-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B1530819.png)
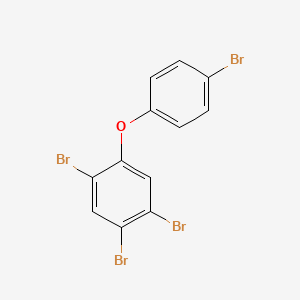
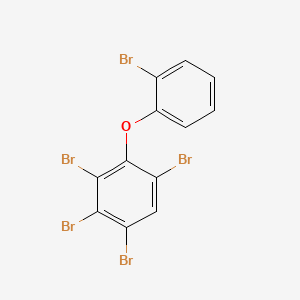
![4-[(2-Methoxyethoxy)methyl]benzaldehyde](/img/structure/B1530824.png)
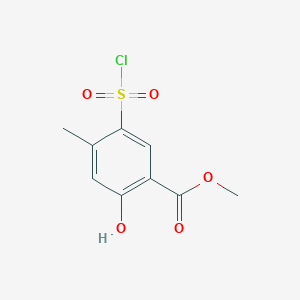
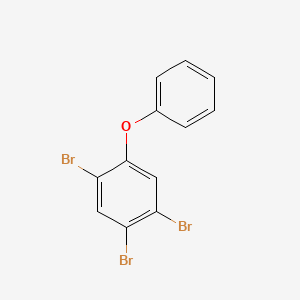
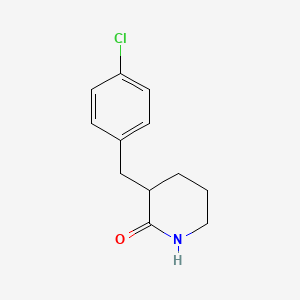
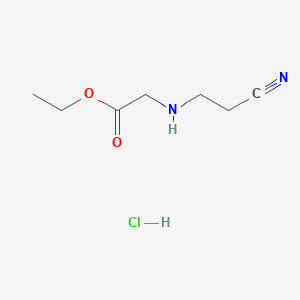
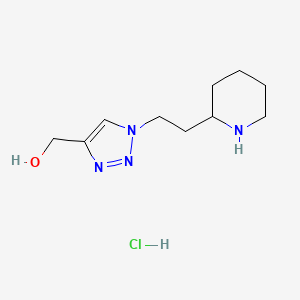
![2-[(pyrrolidin-2-yl)methyl]-2H-1,2,3-triazole hydrochloride](/img/structure/B1530831.png)